molecular formula C10H13N5S2 B2623211 2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-07-2

2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

Cat. No. B2623211
CAS RN: 868221-07-2
M. Wt: 267.37
InChI Key: REUFOXZMBNVMQA-UHFFFAOYSA-N
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Description

“2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” is a chemical compound with the CAS Number: 1185293-14-4 . It has a molecular weight of 222.74 .


Synthesis Analysis

The synthesis of triazole derivatives, which includes “2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine”, has been a subject of interest in medicinal chemistry . Triazole compounds, containing two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular formula of “2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” is C7H15ClN4S . The InChI Code is 1S/C7H14N4S.ClH/c1-3-12-7-10-9-6 (4-5-8)11 (7)2;/h3-5,8H2,1-2H3;1H .

Scientific Research Applications

Chemical Synthesis

This compound, being a derivative of 1,2,3-triazoles, plays a significant role in organic synthesis . The 1,2,3-triazoles are known for their high chemical stability, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Drug Discovery

1,2,3-triazoles, including this compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Polymer Chemistry

1,2,3-triazoles have been used extensively in polymer chemistry . The presence of the 1,2,3-triazole ring in the polymer chain can enhance the thermal stability, mechanical properties, and flame retardancy of the polymer .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used as building blocks due to their ability to form hydrogen bonds and coordinate with metals .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is often used in the development of drugs and in the design of functional materials .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used as a tool for studying biological systems . They can be used to label and visualize proteins, nucleic acids, and other biomolecules .

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological targets .

Materials Science

In materials science, 1,2,3-triazoles are used in the design and synthesis of functional materials . They can be used to create materials with unique properties, such as self-healing materials, shape-memory materials, and light-emitting materials .

Safety and Hazards

The safety information available indicates that “2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” may be an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S2/c1-3-16-10-14-13-8(15(10)2)7-17-9-11-5-4-6-12-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUFOXZMBNVMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323770
Record name 2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

CAS RN

868221-07-2
Record name 2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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